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3,7-Dibromophthalide

Cat. No.: B12856124
M. Wt: 291.92 g/mol
InChI Key: VTFWVULRNNIEBF-UHFFFAOYSA-N
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Description

Contextualization of Phthalide (B148349) Derivatives in Contemporary Organic Synthesis

Phthalides, formally known as 1(3H)-isobenzofuranones, are a class of bicyclic lactones that form the core structure of many naturally occurring compounds. nih.gov Over 180 phthalide derivatives have been identified from natural sources, including a wide variety of plants and several genera of fungi. nih.gov These natural products exhibit a broad spectrum of biological activities, which has cemented the importance of the phthalide scaffold in medicinal chemistry and drug discovery. nih.gov For instance, Mycophenolic acid, a phthalide-containing drug, is a potent immunosuppressant used to prevent organ transplant rejection. nih.gov

Beyond their biological significance, phthalides are valuable building blocks in modern organic synthesis. nih.gov Their structure contains several reactive sites that can be selectively functionalized, including the lactone carbonyl group, the benzylic C3 position, and the aromatic ring. nih.gov Synthetic chemists have developed numerous methodologies to construct and modify the phthalide core, such as directed ortho-metallation, Heck-Matsuda reactions, and transition metal-catalyzed C-H bond functionalization. nih.govnih.gov These strategies allow for the creation of complex molecules and have been applied in the total synthesis of various biologically active natural products. nih.gov

Notable Phthalide Derivatives and Their Significance

Compound NameSource/ApplicationSignificance
Mycophenolic acidFungus (Penicillium brevicompactum)Immunosuppressant drug used in organ transplantation. nih.gov
(Z)-LigustilideLigusticum and Angelica speciesA major bioactive component in traditional herbal medicines like Danggui. nih.gov
3-n-ButylphthalideCelery seed oilInvestigated for potential neuroprotective effects. nih.gov

Significance of Halogenated Phthalides as Synthetic Precursors

The introduction of halogen atoms onto the aromatic ring of phthalides dramatically increases their value as synthetic precursors. Halogenated organic compounds are cornerstones of synthetic chemistry, primarily due to their ability to participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler, halogenated building blocks.

The bromination of the phthalide aromatic ring is typically achieved through electrophilic aromatic substitution. researchgate.net Methodologies for synthesizing brominated phthalic anhydrides, which are direct precursors to brominated phthalides, often involve treating phthalic anhydride (B1165640) with bromine in the presence of a strong acid like oleum (B3057394) (fuming sulfuric acid) or concentrated nitric acid. scirp.orggoogle.com The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of mono-, di-, or even tetrabrominated products. scirp.orggoogle.comgoogleapis.com For instance, the synthesis of 3,6-dibromophthalic anhydride has been achieved by reacting phthalic anhydride with bromine and fuming sulfuric acid in the presence of iodine. mdpi.com

Once synthesized, a dibrominated phthalide like 3,7-Dibromophthalide possesses two reactive "handles" (the bromine atoms). These can be functionalized sequentially or simultaneously, offering a strategic advantage in the synthesis of unsymmetrically substituted derivatives or in the construction of polymers and macrocycles. The distinct electronic environment of the C3 and C7 positions can potentially allow for regioselective functionalization, further enhancing the synthetic utility of this dibrominated scaffold.

Historical and Current Research Trajectories for this compound

While various isomers of dibromophthalide and their parent anhydrides have been synthesized and utilized in research, specific academic literature focusing extensively on this compound is limited. Its existence is confirmed through its listing in chemical databases. chembk.comchembk.comchembk.com The research trajectory for this specific isomer can be understood within the broader context of studies on other brominated phthalides and related aromatic compounds.

Historically, research on brominated phthalic anhydrides was driven by their use as flame retardants, with significant work focusing on the synthesis of highly brominated versions like tetrabromophthalic anhydride. scirp.orggoogleapis.com Current research trends for halogenated aromatic compounds are heavily focused on their application in materials science and medicinal chemistry. Dibrominated aromatic compounds are frequently employed as monomers in polymerization reactions or as key intermediates for building complex organic molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmaceutical scaffolds. A structurally related compound, 3,7-Dibromodibenzothiophene 5,5-dioxide, for example, is used as a building block for electron-acceptor moieties in conjugated polymers for organic electronics. ossila.com

The current and future research trajectory for this compound is likely to follow this path. Its structure is well-suited for use as a synthetic intermediate where the two bromine atoms allow for stepwise or dual elaboration. Potential research directions include:

Sequential Cross-Coupling Reactions: Utilizing the potential for different reactivity at the C3 and C7 positions to introduce two different substituents, leading to a library of highly functionalized phthalide derivatives.

Polymer Synthesis: Employing this compound as a monomer in polycondensation reactions to create novel polymers with potentially interesting thermal or photophysical properties.

Medicinal Chemistry: Using the dibrominated core as a scaffold for building new classes of compounds to be screened for biological activity, leveraging the established importance of the phthalide motif.

The relative scarcity of dedicated research on this compound suggests that it is an underexplored area within phthalide chemistry, representing an opportunity for future synthetic and materials science investigations.

Chemical Data for this compound and a Related Monobromo Analog

PropertyThis compound3-Bromophthalide (B1266435) scbt.com
CAS NumberData not widely available6940-49-4
Molecular FormulaC₈H₄Br₂O₂C₈H₅BrO₂
Molecular Weight291.93 g/mol (calculated)213.03 g/mol
Alternate Name3,7-Dibromo-1(3H)-isobenzofuranone3-Bromo-1(3H)-isobenzofuranone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2O2 B12856124 3,7-Dibromophthalide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

3,7-dibromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7H

InChI Key

VTFWVULRNNIEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2Br

Origin of Product

United States

Synthetic Methodologies for 3,7 Dibromophthalide and Its Isomers

Regioselective Bromination Strategies

Regioselective bromination is crucial for the synthesis of 3,7-Dibromophthalide, as it ensures the bromine atoms are introduced at the desired positions on the phthalide (B148349) scaffold.

Direct halogenation of the parent phthalide molecule presents significant challenges in achieving the specific 3,7-dibromo substitution pattern. Electrophilic aromatic substitution reactions on the phthalide ring are governed by the directing effects of the existing substituents. The lactone ring is a deactivating group, which can complicate the introduction of multiple bromine atoms and control their positions. The direct bromination of aromatic compounds often leads to a mixture of ortho- and para-substituted products with respect to the most activating group. nih.govresearchgate.net Consequently, direct bromination of phthalide would likely yield a complex mixture of mono- and di-brominated isomers, making the isolation of the desired this compound difficult and inefficient.

Table 1: Potential Products from Direct Bromination of Phthalide

Compound NameSubstitution Pattern
4-BromophthalideMono-substituted
5-Bromophthalide (B15269)Mono-substituted
6-BromophthalideMono-substituted
7-BromophthalideMono-substituted
4,5-DibromophthalideDi-substituted
4,6-DibromophthalideDi-substituted
4,7-DibromophthalideDi-substituted
5,6-DibromophthalideDi-substituted
5,7-DibromophthalideDi-substituted
6,7-DibromophthalideDi-substituted
This compound Target Compound

This table is illustrative of the potential isomeric products and is not based on experimental data for the direct bromination of phthalide.

Directed ortho-metalation (DoM) offers a powerful strategy for achieving regioselective functionalization of aromatic rings. rsc.org This approach utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile, in this case, a bromine source, to introduce a bromine atom at the desired position.

For the synthesis of this compound, a plausible multi-step approach could start from a suitably substituted benzoic acid derivative. For instance, a 2-methylbenzoic acid derivative with a directing group could be subjected to sequential DoM and bromination steps to introduce the bromine atoms at the desired positions prior to the formation of the phthalide ring.

Table 2: Hypothetical Reaction Scheme via Directed Ortho-Metalation

StepReactantReagentsProductHypothetical Yield (%)
12-Methylbenzoic Acid1. Protection of COOH2. Introduction of DMGProtected Benzoic Acid with DMG95
2Protected Benzoic Acid with DMG1. n-BuLi, THF, -78 °C2. Br₂Mono-brominated Intermediate80
3Mono-brominated Intermediate1. n-BuLi, THF, -78 °C2. Br₂Di-brominated Intermediate75
4Di-brominated Intermediate1. Deprotection of COOH2. Removal of DMG2,6-Dibromo-3-methylbenzoic acid90
52,6-Dibromo-3-methylbenzoic acidNBS, Radical Initiator2-(Bromomethyl)-3,7-dibromobenzoic acid70
62-(Bromomethyl)-3,7-dibromobenzoic acidBaseThis compound 85

This table presents a hypothetical synthetic pathway and yields based on established chemical principles.

Multi-Step Synthetic Pathways from Precursor Molecules

Multi-step syntheses provide a versatile approach to complex molecules by assembling them from simpler, readily available starting materials. fiveable.me This allows for the precise installation of functional groups at each stage of the synthesis.

The formation of the phthalide ring is a key transformation that can be achieved through the cyclization of appropriate precursors. A common method involves the intramolecular lactonization of a 2-(halomethyl)benzoic acid. For the synthesis of this compound, a suitable precursor would be 2-(bromomethyl)-3,7-dibromobenzoic acid. This precursor can be synthesized from a dibrominated toluene (B28343) derivative through selective oxidation and benzylic bromination. The subsequent intramolecular cyclization, typically promoted by a base, leads to the formation of the phthalide ring. Various methods for the synthesis of phthalides have been reported, including those starting from 2-formylbenzoic acids and 2-alkylbenzoic acids. organic-chemistry.orgnih.gov

Table 3: Selected Methods for Phthalide Synthesis via Cyclization

PrecursorReagents/ConditionsReference
2-(Bromomethyl)benzoatesThermal decomposition nih.gov
2-Alkylbenzoic acidsElectrochemical C(sp³)-H lactonization organic-chemistry.org
2-AcylbenzaldehydesCobalt-catalyzed intramolecular hydroacylation organic-chemistry.org
o-(Arylmethyl)benzoic acidsOxidative cyclization with sodium peroxysulfate-copper(II) chloride researchgate.net

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. chemicalbook.com In the context of this compound synthesis, FGI can be employed to introduce the bromine atoms onto a pre-existing phthalide scaffold or a suitable precursor. For example, a phthalide derivative bearing amino groups at the 3- and 7-positions could be converted to the corresponding dibromo-derivative via the Sandmeyer reaction, which involves diazotization of the amino groups followed by treatment with a copper(I) bromide solution. Similarly, hydroxyl groups could potentially be converted to bromine atoms, although this is generally more challenging on an aromatic ring.

Table 4: Functional Group Interconversions for the Introduction of Bromine

Initial Functional GroupReagentsTransformed Functional Group
Amino (-NH₂)1. NaNO₂, HBr2. CuBrBromo (-Br)
Iodo (-I)KBrO₃, H₂SO₄Bromo (-Br)
Boronic Acid (-B(OH)₂)CuBr₂, BaseBromo (-Br)
Hydroxyl (-OH)PBr₃ (for aliphatic alcohols)Bromo (-Br)

Optimization of Reaction Conditions and Yield Enhancement

For the synthesis of this compound, each step in the proposed pathways would require careful optimization. For instance, in a bromination step, factors such as the choice of brominating agent (e.g., Br₂, NBS), the solvent, and the temperature can significantly influence the regioselectivity and the extent of reaction. organic-chemistry.org Similarly, in a cyclization step, the choice of base and solvent can affect the rate and yield of the lactonization. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Table 5: Hypothetical Optimization of a Bromination Step

EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Br₂CCl₄251245
2Br₂CCl₄50660
3NBSCCl₄77 (reflux)475
4NBSCH₃CN82 (reflux)485
5NBSCH₃CN82 (reflux)282
6NBS with catalystCH₃CN82 (reflux)492

This is an interactive data table illustrating a hypothetical optimization study. The values are not based on actual experimental results for the synthesis of this compound.

Catalytic Systems for Efficient Bromination

The efficient synthesis of brominated phthalides and related structures often employs catalytic systems to facilitate the electrophilic substitution of bromine onto the aromatic ring. While direct bromination of phthalide can be challenging, the use of Lewis acid catalysts is a common strategy to activate the bromine molecule, making it a more potent electrophile.

Research into the bromination of related compounds, such as phthalic anhydride (B1165640), provides insight into effective catalytic systems. Catalysts for this type of transformation include:

Iron-based Catalysts : Metallic iron, inorganic iron compounds, and iron salts of organic acids have been successfully used. google.com Anhydrous ferric chloride (FeCl₃) is a particularly effective Lewis acid catalyst in these reactions. google.com These catalysts function by polarizing the Br-Br bond, thereby increasing the electrophilicity of the bromine atom and facilitating its attack on the electron-rich aromatic ring.

Iodine : Although not a catalyst in the traditional sense, iodine can act as a co-catalyst or promoter in bromination reactions.

Acid Catalysis : In some synthetic routes, strong acids like concentrated sulfuric acid can serve as both the solvent and a catalyst, promoting the formation of the brominating species. chemrxiv.org For instance, in the synthesis of brominated 7-aminophthalides, sulfuric acid facilitates the generation of a bromonium ion for electrophilic attack. chemrxiv.org

The choice of catalyst is critical and can influence the selectivity and rate of the bromination reaction. For the synthesis of di-substituted derivatives like this compound, the catalyst must be robust enough to overcome the deactivating effect of the first bromine atom added to the ring to allow for the second substitution.

Table 1: Catalytic Systems in Bromination of Phthalide Analogs

Catalyst/Promoter Substrate Example Function Reference
Ferric Chloride (FeCl₃) Phthalic Anhydride Lewis acid, activates bromine google.com
Metallic Iron Phthalic Anhydride Lewis acid, activates bromine google.com
Sulfuric Acid (conc.) 7-Aminophthalide Promotes bromonium ion formation chemrxiv.org
Cuprous Bromide 5-Aminophthalide Used in Sandmeyer reaction google.com

Solvent Effects and Temperature Control in Synthesis

Solvent and temperature are critical parameters that profoundly influence the outcome of bromination reactions, affecting reaction rates, yields, and isomeric distribution.

Solvent Effects: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates. In the bromination of aromatic compounds, solvents can range from non-polar to highly polar and protic.

Glacial Acetic Acid : This is a common solvent for the bromination of aromatic compounds, as seen in the synthesis of 3,7-dibromophenothiazine, a related heterocyclic system. researchgate.netlew.ro It is a polar, protic solvent that can solvate the reactants and intermediates.

Carbon Tetrachloride (CCl₄) : A non-polar solvent used in radical bromination reactions, for example, with N-bromosuccinimide (NBS) to produce 3-bromophthalide (B1266435). nih.gov

Sulfuric Acid : In some cases, concentrated sulfuric acid is used as a solvent, particularly at high temperatures, where it also acts as a catalyst. chemrxiv.org

Solvent-Free Conditions : Mechanical milling presents a solvent-free alternative for bromination, using reagents like sodium bromide and Oxone, which can enhance reaction efficiency and reduce environmental impact. researchgate.net

The solvent can also influence the selectivity of the reaction. The ortho:para ratio in the bromination of phenols, for instance, is greatly influenced by the solvent when using reagents like N-bromosuccinimide. rsc.org The ability of the solvent to solvate the bromide anion is also a key factor, with catalytic activity increasing as the solvent's ability to coordinate the leaving bromide ion increases. researchgate.net

Temperature Control: Temperature is a crucial lever for controlling the extent of bromination.

Initiation and Rate : Bromination of the phthalide ring often requires elevated temperatures to proceed at a reasonable rate. For example, the bromination of phthalide to 2-bromophthalide is conducted between 135–150°C, as lower temperatures result in a sluggish reaction. orgsyn.org

Selectivity for Di-substitution : Achieving di-substitution, as required for this compound, typically necessitates more forcing conditions than mono-bromination. In the synthesis of brominated 7-aminophthalides, a significant temperature effect was observed: mono-bromination occurred at 100°C, while di-bromination was achieved at a higher temperature of 170°C. chemrxiv.org This is because the first bromine atom deactivates the aromatic ring, making the second substitution more difficult and requiring more thermal energy. The rate of bromination is strongly dependent on heating time and temperature, with the process becoming much faster at higher temperatures until the bromine source is depleted. nih.gov

Table 2: Influence of Temperature on Phthalide Bromination

Substrate Temperature (°C) Product Reference
Phthalide 135–150 2-Bromophthalide orgsyn.org
7-Aminophthalide 100 Mono-bromo derivative chemrxiv.org
7-Aminophthalide 170 Di-bromo derivative chemrxiv.org
Phthalic Anhydride 170–250 Mono-bromophthalic anhydride google.com

Purification Techniques and Strategies for High Purity this compound

Obtaining high-purity this compound from a crude reaction mixture is a critical step, as the synthesis can often lead to a mixture of mono- and di-brominated products, as well as various positional isomers. A multi-step purification strategy involving chromatographic separation and recrystallization is typically required.

Chromatographic Separations for Isomeric Purity

Chromatography is an indispensable tool for separating closely related isomers of brominated phthalides, which often have very similar physical properties.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for separating halogenated isomers. nih.gov The choice of stationary phase is crucial. Columns with phases like C18 or Phenyl-Hexyl are commonly used. For challenging separations of halogen-containing molecules, pentafluorophenyl (PFP) columns have shown excellent performance. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acid modifiers to improve peak shape. nih.gov

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be an effective method for isomer separation. The choice of the capillary column is critical; columns with different polarities, such as DB-17 (mid-polarity) or wax columns (polar), may be employed. chromforum.org In some cases, specialized columns like those with cyclodextrin-based stationary phases may be required to resolve very similar isomers. chromforum.org

Supercritical Fluid Chromatography (SFC) : SFC is emerging as a preferred method for preparative separations, offering faster run times and reduced organic solvent consumption compared to HPLC. nsf.gov Chiral SFC has proven effective for separating halogen-containing small molecules. nih.gov

The development of a successful chromatographic method often involves screening various columns and mobile phase combinations to achieve baseline separation of this compound from other isomers such as 3,4-, 3,5-, 3,6-, 4,5-, 4,6-, 4,7-, 5,6-, and 5,7-dibromophthalide.

Table 3: Chromatographic Techniques for Separation of Halogenated Isomers

Technique Stationary Phase Examples Mobile Phase Examples Application Notes Reference
UHPLC/HPLC PFP, C18 Acetonitrile/Methanol/Water with acid Excellent for separating halogenated pharmaceuticals and impurities. nih.gov
GC DB-17, DB-WAX, Cyclodextrin - (Carrier Gas: He, H₂) Used for separating volatile isomers like bromodichlorobenzenes. chromforum.org
SFC Chiralcel OJ-3, Chiralpak IB CO₂ with alcohol co-solvent A greener alternative to HPLC for preparative separations. nih.govnsf.gov

Recrystallization and Sublimation Procedures

Recrystallization is a fundamental and cost-effective technique for purifying crude solid products. The process relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Solvent Selection : The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. For related bromophthalides, solvents such as carbon tetrachloride and ethanol/water mixtures have been used effectively. orgsyn.orggoogle.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Selective Crystallization : In cases where a reaction produces a mixture of isomers, it may be possible to selectively crystallize the desired product. For example, 5-bromophthalide can be selectively crystallized from an organic phase containing a mixture of 5- and 6-bromophthalide isomers. google.com

Sublimation is a purification technique that involves transitioning a substance directly from the solid to the gas phase, followed by condensation back into a solid on a cold surface. This method is particularly suitable for thermally stable, non-ionic organic compounds with a relatively high vapor pressure. Sublimation can be highly effective for achieving very high purity, as it can remove non-volatile impurities. While specific procedures for the sublimation of this compound are not widely documented, it remains a viable strategy for final purification, especially for obtaining analytical-grade material, provided the compound is thermally stable under vacuum.

Advanced Spectroscopic and Crystallographic Characterization of 3,7 Dibromophthalide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3,7-Dibromophthalide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the substitution pattern of the phthalide (B148349) core.

A critical aspect of the NMR analysis of this compound is the interpretation of the aromatic region. The two bromine atoms and the ester functionality significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shift dispersions. The methylene (B1212753) protons of the lactone ring are expected to appear as a singlet, providing a key starting point for structural confirmation.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.8 - 8.0-
H-57.6 - 7.8-
H-67.7 - 7.9-
CH₂5.2 - 5.468 - 72
C-3-125 - 130
C-3a-130 - 135
C-4-130 - 135
C-5-128 - 132
C-6-135 - 140
C-7-120 - 125
C-7a-145 - 150
C=O-165 - 170

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are essential for assembling the molecular puzzle of this compound. sdsu.eduprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the aromatic region of this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4, C-5, and C-6) and the methylene carbon of the lactone ring. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. emerypharma.com Key HMBC correlations expected for this compound would include correlations from the methylene protons to the carbonyl carbon and the aromatic carbons C-3a and C-3, as well as correlations from the aromatic protons to neighboring and quaternary carbons, which would definitively establish the positions of the bromine atoms.

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group. The bromine atom at position 7 is expected to cause a downfield shift of the adjacent proton H-6. Similarly, the bromine at position 3 would influence the chemical shift of H-4. The coupling constants between the aromatic protons (typically in the range of 7-8 Hz for ortho-coupling) would provide further evidence for their relative positions on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₈H₄Br₂O₂.

Both ESI and EI are common ionization techniques used in mass spectrometry. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with solvent molecules. nih.gov For this compound, ESI-HRMS would be expected to show a prominent ion cluster corresponding to [C₈H₄Br₂O₂ + H]⁺ or [C₈H₄Br₂O₂ + Na]⁺.

Electron Impact (EI): EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. researchgate.net The EI mass spectrum of this compound would likely show a molecular ion peak (M⁺) and a series of fragment ions resulting from the loss of bromine atoms, carbon monoxide, and other neutral fragments. This fragmentation pattern can provide valuable structural information.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nist.govnih.gov Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a characteristic isotopic cluster for its molecular ion with three main peaks in a ratio of approximately 1:2:1. The observation and accurate mass measurement of this isotopic pattern by HRMS would provide unequivocal confirmation of the presence of two bromine atoms in the molecule and support the proposed molecular formula.

Predicted HRMS Data for this compound (C₈H₄Br₂O₂):

Ion Calculated m/z
[M]⁺ (C₈H₄⁷⁹Br₂O₂)305.8578
[M]⁺ (C₈H₄⁷⁹Br⁸¹BrO₂)307.8558
[M]⁺ (C₈H₄⁸¹Br₂O₂)309.8537
[M+H]⁺ (C₈H₅⁷⁹Br₂O₂)306.8656
[M+H]⁺ (C₈H₅⁷⁹Br⁸¹BrO₂)308.8636
[M+H]⁺ (C₈H₅⁸¹Br₂O₂)310.8615

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orglibretexts.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: The exact distances between all atoms and the angles between chemical bonds would be determined with high precision. This data would confirm the connectivity of the atoms and reveal any structural strain or unusual bonding features.

Conformation and Stereochemistry: The analysis would unambiguously establish the planar structure of the phthalide ring system and the relative positions of the bromine substituents.

Intermolecular Interactions: The crystal packing arrangement would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (Br···O or Br···Br interactions) and π-π stacking, which govern the solid-state architecture of the compound.

The successful growth of single crystals of this compound suitable for X-ray diffraction would be a critical step in this analysis. The resulting crystal structure would serve as the ultimate proof of its molecular architecture.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For this compound, the most prominent absorption band is expected to be the stretching vibration of the carbonyl group (νC=O) in the lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. The exact position of this band can be influenced by the electron-withdrawing effects of the bromine atoms.

Other key vibrational modes include the C-O stretching of the lactone ring, aromatic C=C stretching vibrations, and C-H stretching and bending modes. The C-Br stretching vibrations would be observed in the lower frequency region of the spectrum.

Interactive Data Table: Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) (Expected)Vibrational ModeIntensity
~3100-3000Aromatic C-H StretchWeak
~1770C=O Stretch (Lactone)Strong
~1600, ~1470Aromatic C=C StretchMedium
~1250C-O Stretch (Lactone)Strong
~850-750Aromatic C-H Out-of-Plane BendStrong
~650-550C-Br StretchMedium

Interactive Data Table: Expected Raman Peak Assignments for this compound

Wavenumber (cm⁻¹) (Expected)Vibrational ModeIntensity
~3100-3000Aromatic C-H StretchMedium
~1770C=O Stretch (Lactone)Weak
~1600, ~1470Aromatic C=C Ring BreathingStrong
~650-550C-Br StretchStrong
< 200Lattice VibrationsMedium

Applications of 3,7 Dibromophthalide in Complex Organic Synthesis

Precursor for Advanced Aromatic and Heterocyclic Systems

The structure of 3,7-Dibromophthalide, which combines a reactive lactone with two functionalizable aryl-bromide sites, makes it an ideal starting material for synthesizing more complex cyclic molecules. The lactone can be readily transformed, while the bromine atoms provide entry points for carbon-carbon and carbon-heteroatom bond-forming reactions.

The phthalide (B148349) ring system is intrinsically linked to phthalic acids and their corresponding anhydrides. This compound can be efficiently converted into these derivatives while retaining the bromine substituents for subsequent reactions.

Hydrolysis to 3,7-Dibromophthalic Acid: The lactone ring of this compound can be opened via hydrolysis under aqueous conditions, typically facilitated by base or acid catalysis, to yield 3,7-dibromophthalic acid. This reaction transforms the cyclic ester into a dicarboxylic acid, providing two acidic functional groups. The hydrolysis of phthalide derivatives is a well-established and high-yielding transformation. orgsyn.orgnih.gov For instance, the hydrolysis of similar brominated phthalides proceeds efficiently in water to give the corresponding phthalaldehydic acid, which can be further oxidized to the phthalic acid. orgsyn.org

Dehydration to 3,7-Dibromophthalic Anhydride (B1165640): The resulting 3,7-dibromophthalic acid can be readily converted to 3,7-dibromophthalic anhydride through thermal or chemical dehydration. wikipedia.orgresearchgate.net Heating the dicarboxylic acid above its melting point typically results in the elimination of a water molecule to form the cyclic anhydride. wikipedia.org Alternatively, the reaction can be carried out under milder conditions in an inert solvent with azeotropic removal of water, often in the presence of an acid catalyst or a dehydrating agent. google.com This anhydride serves as a powerful electrophilic building block for various acylation and condensation reactions. rsc.org

The straightforward conversion of this compound into its corresponding diacid and anhydride is summarized in the table below.

Starting MaterialReagents & ConditionsProductClass
This compoundH₂O, H⁺ or OH⁻ (catalyst)3,7-Dibromophthalic AcidDicarboxylic Acid
3,7-Dibromophthalic AcidHeat ( >180 °C) or Acid Catalyst3,7-Dibromophthalic AnhydrideAcid Anhydride

The two bromine atoms on the aromatic ring of this compound are key functional groups for building larger, conjugated systems through cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are exceptionally effective for forming new carbon-carbon bonds at the site of a carbon-bromine bond. sigmaaldrich.comlibretexts.orgmdpi.com

By employing di-functional coupling partners, this compound can be used in annulation strategies to construct additional rings onto its core structure. For example, a sequential Suzuki coupling with a diboronic acid could be used to build a new aromatic ring, leading to the formation of complex PAHs. nih.govnih.gov The synthesis of brominated PAHs is a significant area of research as these compounds are precursors to advanced materials. nih.govnih.gov Similarly, coupling with organometallic reagents containing heteroatoms can lead to the formation of fused heterocyclic systems. The ability to perform two distinct coupling reactions by tuning reaction conditions allows for the creation of unsymmetrical and highly complex architectures.

Role as a Versatile Synthon for Building Blocks

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound functions as a robust synthon for a dibrominated aromatic core, providing a scaffold upon which diverse functionalities can be installed.

Bidentate ligands, which contain two donor atoms that can bind to a metal center, are crucial components of many homogeneous catalysts. purdue.edu The rigid framework of this compound is well-suited for the synthesis of such ligands, as the 3- and 7-positions provide defined locations to install coordinating groups. The carbon-bromine bonds can be converted into a variety of functionalities known to coordinate with transition metals, such as phosphines, amines, or N-heterocycles.

For example, the bromine atoms can be displaced by phosphide (B1233454) anions or undergo palladium-catalyzed phosphination to introduce phosphine (B1218219) groups. This would result in a bidentate phosphine ligand, a class of ligands widely used in catalysis. umn.edu The defined spatial relationship between the two bromine atoms on the phthalide scaffold ensures that the resulting coordinating groups are held in a specific geometry, which is a critical factor in designing effective catalysts. researchgate.net The synthesis of bidentate ligands often begins with precursors that can be readily derived from aryl halides. mdpi.comnih.gov

TransformationReagents/Reaction TypeResulting Functional GroupApplication
PhosphinationPd Catalyst, HP(R)₂-PR₂ (Phosphine)Ligand for Cross-Coupling
AminationPd Catalyst, HNR₂-NR₂ (Amine)Ligand for various catalyses
BorylationPd Catalyst, Bis(pinacolato)diboron-B(pin)Suzuki Coupling Intermediate

The development of new organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often relies on the synthesis of highly conjugated, electron-rich molecules. rsc.org Polycyclic aromatic hydrocarbons and functionalized aromatic compounds are central to this field. ccspublishing.org.cn

This compound serves as a valuable intermediate for such materials. As described previously, the bromine atoms facilitate the construction of larger PAHs through cross-coupling reactions. nih.govresearchgate.net These extended π-systems are often the core components of organic semiconductors. ccspublishing.org.cn Furthermore, the bromine atoms themselves can be retained in the final material or replaced with other functional groups to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the material, which are all critical for device performance. researchgate.netcolumbia.edu The use of brominated aromatic compounds as building blocks is a common strategy in the synthesis of materials for organic electronics. researchgate.net

Derivatives and Analogues of 3,7 Dibromophthalide

Synthesis and Reactivity of Other Halogenated Phthalides

The synthesis and reactivity of halogenated phthalides are significantly influenced by the number and position of the halogen atoms. These compounds serve as important precursors for a variety of derivatives.

Monobrominated Phthalides

Monobrominated phthalides can be synthesized through several routes, with the specific isomer obtained depending on the starting material and reaction conditions. A common method for the synthesis of 3-bromophthalide (B1266435) involves the radical bromination of phthalide (B148349) using N-bromosuccinimide (NBS). nih.gov Another approach involves the photobromination of ortho-toluic acid derivatives, followed by hydrolysis to yield the corresponding bromophthalide. This method has been utilized to improve the yields of various substituted phthalides. gla.ac.uk

The reactivity of monobrominated phthalides is characterized by the lability of the bromine atom at the 3-position, making it a good leaving group for nucleophilic substitution reactions. For instance, 6-substituted phthalides have been shown to be potent inhibitors of monoamine oxidase (MAO), with the nature of the substituent at the 6-position influencing the inhibitory activity. nih.gov The synthesis of various monobrominated phthalides, such as 4-nitrophthalide (B1586491) and 7-aminophthalide derivatives, has also been reported, highlighting the diverse range of accessible analogues. chemrxiv.orgchemrxiv.org

Below is a table summarizing the synthesis of different monobrominated phthalide isomers.

Monobrominated Phthalide IsomerStarting MaterialReagentsReference
3-BromophthalidePhthalideN-Bromosuccinimide (NBS) nih.gov
Substituted BromophthalidesEthyl dibromo-orsellinate, Ethyl everninatePhotobromination, Hydrolysis gla.ac.uk
Bromo-7-aminophthalides7-AminophthalideBromine in sulfuric acid chemrxiv.org

Tribrominated and Tetrabrominated Phthalide Analogues

Information regarding the direct synthesis and specific reactivity of tribrominated and tetrabrominated phthalide analogues is limited in readily available literature. However, the synthesis of polyhalogenated aromatic compounds is a well-established field, and these methods can be extrapolated to the phthalide scaffold. The exhaustive bromination of phthalide or its derivatives under harsh conditions, potentially using a Lewis acid catalyst, could theoretically lead to the formation of tri- and tetrabrominated products.

The reactivity of such polybrominated phthalides would be expected to be a composite of the reactivities of the individual bromine atoms. The bromine at the 3-position would likely retain its susceptibility to nucleophilic substitution, while the aromatic bromines would be amenable to transition-metal-catalyzed cross-coupling reactions. The increased number of bromine atoms would also significantly influence the electronic properties of the molecule, potentially altering the reactivity of the lactone ring.

Functionalization at Bromine Positions Leading to Diverse Scaffolds

The bromine atoms on the 3,7-dibromophthalide scaffold serve as versatile handles for the introduction of a wide array of functional groups, enabling the construction of diverse molecular scaffolds. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds with aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org For instance, the Sonogashira coupling of aryl bromides with terminal alkynes provides a straightforward route to arylalkynes. researchgate.netorganic-chemistry.org Similarly, the Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides and a variety of amine coupling partners. nih.govlibretexts.orgrsc.org While specific examples of these reactions on this compound are not extensively documented, the reactivity of dibrominated aromatic compounds in these transformations is well-established, suggesting that this compound would be a suitable substrate. rsc.org

The following table outlines potential functionalization reactions at the bromine positions of this compound based on established methodologies for other dibromoarenes.

Reaction NameReagentsProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseDiarylphthalide wikipedia.org
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, BaseDialkynylphthalide wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseDiaminophthalide nih.govlibretexts.org

Phthalide Derivatives with Modified Lactone Moieties

The lactone ring of the phthalide core is not merely a passive structural element; it can be chemically modified to generate a range of heterocyclic derivatives with altered properties and potential applications.

One such modification is the conversion of the lactone to a thiolactone. This transformation can be achieved using reagents like Lawesson's reagent or by indium-catalyzed reactions, which provide a direct route from lactones to the corresponding thiolactones. mdpi.com This modification introduces a sulfur atom into the heterocyclic ring, which can significantly impact the molecule's biological activity and chemical reactivity.

Another important modification is the transformation of the phthalide into a spirolactone. This can be accomplished through various synthetic strategies, including the Hauser-Kraus reaction of 3-sulfonylphthalides with suitable electrophiles. researchgate.net Spirocyclic structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks.

The following table provides examples of modifications to the phthalide lactone moiety.

ModificationReagents/MethodResulting DerivativeReference
ThiolactonizationIndium catalyst and a disilathianeThiolactone mdpi.com
Spirocyclization3-Sulfonylphthalide and 2-formylaryl triflatesSpirolactone researchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to 3,7-Dibromophthalide and its Derivatives

The development of efficient and scalable synthetic pathways to this compound is a primary necessity for enabling its broader study. Current literature on substituted phthalides suggests several plausible, yet unexplored, routes that could be adapted for this specific molecule. rsc.orgnih.gov

Future research could focus on the following approaches:

Directed ortho-Metalation and Bromination: A potential route could begin with a suitably protected 2-methylbenzoic acid. Directed ortho-lithiation followed by bromination could install a bromine atom at what will become the 7-position. Subsequent benzylic bromination and lactonization would then yield the target compound. This method offers regiochemical control but may involve multiple steps.

C-H Activation/Halogenation: A more contemporary approach involves the direct C-H functionalization of a pre-formed phthalide (B148349) or a related precursor. chemistryviews.org Rhodium(III) or Palladium(II) catalyzed C-H activation and subsequent bromination could potentially install bromine atoms at the 3- and 7-positions. This strategy is highly atom-economical but may present challenges in achieving the desired regioselectivity. organic-chemistry.org

Radical Bromination of Substituted Precursors: Starting with 7-bromophthalide, a selective radical bromination at the benzylic C-3 position using N-bromosuccinimide (NBS) could be explored. nih.gov This method is common for producing 3-halophthalides but its efficacy on an already brominated aromatic ring requires investigation.

Derivatives could be accessed by modifying these routes. For instance, using different N-halosuccinimides could yield 3-chloro-7-bromophthalide or 3-iodo-7-bromophthalide, creating building blocks with differentiated reactivity.

Table 1: Comparison of Potential Synthetic Routes to this compound This table presents hypothetical data for unexplored synthetic routes.

Synthetic ApproachPotential Starting MaterialKey ReagentsProspective AdvantagesPotential Challenges
Directed ortho-Metalation2-Methyl-3-bromobenzoic acidn-BuLi, Br₂, NBSHigh regiochemical control.Multiple steps, cryogenic conditions.
C-H Activation/HalogenationPhthalidePd(OAc)₂, N-BromosuccinimideHigh atom economy, fewer steps.Achieving desired 3,7-dibromination selectivity.
Radical Bromination7-BromophthalideN-Bromosuccinimide, Radical InitiatorPotentially straightforward for C-3 bromination.Selectivity and potential for over-bromination.

Expanding the Scope of Its Chemical Transformations

The true potential of this compound lies in its utility as a synthetic intermediate. The two carbon-bromine bonds, along with the lactone functionality, provide multiple sites for chemical modification. nih.govchemicalbook.com

Unexplored transformations that merit investigation include:

Selective Cross-Coupling Reactions: The C3-Br bond, being benzylic, is expected to have different reactivity compared to the aromatic C7-Br bond. This difference could be exploited for selective and sequential cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. Such reactions would allow for the step-wise introduction of different aryl, alkynyl, or amino groups, leading to a diverse library of complex molecules. The selective monoarylation of dibromoarenes has been demonstrated under specific conditions, which could be applicable here. acs.org

Lactone Ring-Opening and Modification: The phthalide lactone can undergo various transformations. nih.gov Reductive cleavage could lead to substituted 2-(hydroxymethyl)benzyl alcohols. Alternatively, reaction with organometallic reagents could result in ring-opening to form substituted ketones, which could then be used in further synthetic steps.

Palladium-Catalyzed Annulation Reactions: The C-Br bonds could serve as handles for palladium-catalyzed annulation reactions, enabling the construction of fused polycyclic aromatic systems. This could involve intramolecular cyclizations if an appropriate functional group is first installed at the 3-position.

Table 2: Potential Chemical Transformations of this compound This table outlines hypothetical reactions and their potential products.

Reaction TypeReagentsReactive Site(s)Potential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC7-Br and/or C3-BrAryl-substituted phthalides
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC7-Br and/or C3-BrAlkynyl-substituted phthalides
Reductive CleavageLiAlH₄ or other reducing agentsLactone ringDibrominated diols
Grignard ReactionR-MgBrLactone carbonylRing-opened keto-alcohols

Green Chemistry Approaches to Phthalide Synthesis

Modern synthetic chemistry emphasizes sustainability. rsc.org Applying the principles of green chemistry to the synthesis of this compound could not only reduce environmental impact but also potentially improve efficiency and safety.

Future research should explore:

Use of Greener Solvents: Traditional syntheses often rely on chlorinated or volatile organic solvents. Investigating the use of greener alternatives such as water, supercritical CO₂, or bio-derived solvents like Cyrene could significantly improve the environmental profile of the synthesis. rsc.orgneuroquantology.comewadirect.com

Sustainable Halogenation Methods: The use of elemental bromine is hazardous. Alternative brominating agents that are safer and more sustainable should be explored. This includes oxidative bromination using halide salts with a clean oxidant like hydrogen peroxide or oxygen, or employing photocatalytic methods. rsc.orgresearchgate.netrsc.org

Energy-Efficient Synthesis: Mechanochemical synthesis, which involves reactions in the solid state via grinding or milling, can reduce or eliminate the need for solvents and often requires less energy. acs.org Exploring the solid-state synthesis of this compound from appropriate precursors could be a promising avenue. Similarly, photochemical methods using visible light could provide a mild and energy-efficient way to drive key reaction steps. rsc.org

Table 3: Potential Green Chemistry Approaches for this compound Synthesis This table summarizes potential sustainable methodologies.

Green Chemistry PrincipleSpecific ApproachPotential Benefit
Safer SolventsReaction in water or bio-based solvents (e.g., ethanol, Cyrene). sigmaaldrich.comReduced toxicity and environmental pollution.
Atom EconomyCatalytic C-H activation/bromination.Minimizes waste by incorporating more reactant atoms into the final product.
Use of Renewable FeedstocksDeriving starting materials from biomass sources.Reduces reliance on petrochemicals.
Design for Energy EfficiencyMechanochemical or photochemical synthesis.Lower energy consumption and milder reaction conditions.

Exploration of New Applications in Advanced Organic Synthesis and Materials Science (Non-Biological)

The unique structure of this compound suggests its potential as a monomer or key intermediate in the synthesis of advanced materials.

Unexplored applications in this domain include:

Polymer Synthesis: The two bromine atoms provide sites for polycondensation or cross-coupling polymerization reactions. For example, polymerization with diboronic acids via Suzuki polycondensation could lead to novel conjugated polymers. The phthalide moiety could impart specific solubility, thermal, or optical properties to the resulting polymer. The high bromine content also suggests potential use in creating polymeric flame retardants. nih.gov

Organic Electronics: As a building block, this compound could be used to construct larger, π-conjugated systems for applications in organic electronics. The phthalide group could act as an electron-withdrawing component, and by coupling it with electron-donating units, donor-acceptor materials suitable for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs) could be synthesized.

Functional Dyes: The phthalide core is found in some classes of dyes, such as phenolphthalein. wikipedia.org By functionalizing the 3- and 7-positions of this compound, novel dyes with tailored photophysical properties could be developed for applications in sensing, imaging, or as components in dye-sensitized solar cells.

Table 4: Potential Non-Biological Applications for this compound This table outlines hypothetical applications in materials science.

Application AreaRole of this compoundPotential Material/ProductKey Property
Polymer ChemistryMonomerConjugated polymers, Flame retardantsHigh bromine content, tunable electronic properties.
Organic ElectronicsBuilding BlockDonor-Acceptor molecules for OPVs/OLEDsElectron-withdrawing nature of the lactone.
Materials SciencePrecursorFunctional DyesTunable absorption/emission spectra via substitution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-Dibromophthalide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of phthalide derivatives using catalysts like FeBr₃ or AlBr₃ under controlled temperatures (60–80°C). Efficiency varies with solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard. Yield optimization requires monitoring by TLC and confirming purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm bromine substitution patterns (downfield shifts at 3- and 7-positions). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 278 (M+^+) with isotopic patterns consistent with two bromine atoms. FT-IR can validate lactone carbonyl stretches (~1750 cm1^{-1}). Cross-referencing with literature databases (e.g., SciFinder) ensures consistency .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is hydrophobic (logP ~2.8), requiring dissolution in DMSO or THF for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC-UV over 72 hours are recommended. Degradation products (e.g., debrominated species) should be monitored, especially in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination of phthalide derivatives to form this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model electron density distribution, identifying nucleophilic sites. Experimental validation involves competitive bromination of substituted phthalides and analyzing products via GC-MS. Contradictions between computational predictions and experimental outcomes may arise from solvent effects or transition-state stabilization, requiring iterative refinement of models .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, and exposure duration). Use dose-response curves (IC50_{50}) with positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers via flow cytometry). Meta-analysis of existing literature (systematic reviews) can identify confounding variables like impurity interference or cell line genetic drift .

Q. What advanced computational strategies predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Employ QSAR models (e.g., ECOSAR) to estimate biodegradation half-lives and aquatic toxicity. Molecular docking (AutoDock Vina) can screen for interactions with eco-receptors (e.g., cytochrome P450). Experimental validation via microcosm studies (soil/water systems) with LC-MS/MS quantification ensures model accuracy. Discrepancies between predicted and observed toxicity may require recalibrating parameters for brominated lactones .

Data Presentation Guidelines

  • Synthetic Data : Tabulate yields, reaction times, and purification methods for reproducibility (Example Table 1).
  • Bioactivity Results : Report IC50_{50} values with 95% confidence intervals and p-values (ANOVA) to highlight significance .

Table 1 : Comparative Synthesis of this compound

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
FeBr₃CH₂Cl₂607296%
AlBr₃DMF806592%

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